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Compound of Interest

Compound Name: 6-Methylquinoxaline

Cat. No.: B1581460

This guide provides a comprehensive analysis of the spectroscopic data for 6-
Methylquinoxaline (CAS No. 6344-72-5), a key heterocyclic compound found in various
natural products and utilized as a building block in medicinal and materials chemistry.[1][2]
Understanding its spectroscopic signature is fundamental for its unambiguous identification,
purity assessment, and quality control in research and development settings. This document
synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) to provide a holistic and self-validating analytical profile.

Molecular Structure and Analytical Overview

6-Methylquinoxaline is an aromatic heterocyclic compound with the chemical formula CoHsN2
and a molecular weight of approximately 144.17 g/mol .[3] It consists of a pyrazine ring fused to
a toluene ring. The primary analytical challenge lies in distinguishing it from its isomers, such
as 5-methylquinoxaline and 7-methylquinoxaline, which necessitates a multi-technique
approach for definitive structural confirmation.

The workflow for structural elucidation relies on the complementary nature of different
spectroscopic techniques. Each method probes distinct molecular properties, and their
combined interpretation provides a robust and validated structural assignment.
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Caption: Integrated workflow for the structural elucidation of 6-Methylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-proton
framework of an organic molecule.

A standard protocol involves dissolving a 5-10 mg sample in approximately 0.5 mL of a
deuterated solvent, typically deuterochloroform (CDCls), which is chemically inert and provides
a lock signal. Spectra are recorded on a 300 MHz or higher field spectrometer to ensure
adequate signal dispersion. Chemical shifts are referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

The *H NMR spectrum provides information about the number of different types of protons,
their electronic environment, and their proximity to other protons. The aromatic region (7.5-9.0
ppm) is particularly diagnostic for quinoxaline derivatives.[4]

e Pyrazine Protons (H-2, H-3): These protons appear furthest downfield due to the deshielding
effect of the two nitrogen atoms. They are typically observed as sharp singlets or narrowly
split doublets around 8.7-8.9 ppm.
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e Benzene Ring Protons (H-5, H-7, H-8): These protons exhibit a splitting pattern characteristic
of a 1,2,4-trisubstituted benzene ring. H-5 often appears as a singlet or narrowly split
doublet, while H-7 and H-8 show ortho-coupling.

» Methyl Protons (CHs): The methyl group protons appear as a sharp singlet in the upfield
region, typically around 2.5 ppm.[5]

Table 1: Predicted *H NMR Data for 6-Methylquinoxaline (in CDCls)

] Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)
H-2, H-3 ~8.8 d ~1.7
H-8 ~8.0 d ~8.5
H-5 ~7.8 S
H-7 ~7.6 dd ~8.5,~2.0

| 6-CHz [ ~2.5|s | - |

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
For 6-Methylquinoxaline, nine distinct signals are expected. The chemical shifts are
influenced by hybridization and the electronegativity of nearby atoms. Quaternary carbons
(those without attached protons) often show weaker signals.

e Pyrazine Carbons (C-2, C-3): These are highly deshielded by the adjacent nitrogen atoms
and appear downfield, typically in the 143-146 ppm range.

e Ring-Junction Carbons (C-4a, C-8a): These quaternary carbons are also found in the

downfield region, often between 140-143 ppm.[6]

e Benzene Ring Carbons: The chemical shifts of these carbons are influenced by the methyl
substituent. The carbon bearing the methyl group (C-6) is shifted downfield, while the other
carbons appear in the 128-138 ppm range.
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» Methyl Carbon: The aliphatic methyl carbon is highly shielded and appears far upfield,
typically around 21-22 ppm.[4]

Table 2: Predicted 3C NMR Data for 6-Methylquinoxaline (in CDCIs)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-2,C-3 ~145.5, ~144.0
C-4a, C-8a ~141.5, ~141.0
C-6 ~139.0
C-8 ~130.0
C-5, C-7 ~129.0, ~128.5
| 6-CHs | ~21.5 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on
the functional groups present.

The spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a
liquid sample like 6-Methylquinoxaline, a simple and effective method is to place a drop of the
neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates,
creating a thin film.

The IR spectrum of 6-Methylquinoxaline is characterized by several key absorption bands.[7]

[8]

e C-H Stretching (Aromatic): A group of weak to medium bands appearing just above 3000
cm™1 (typically 3020-3100 cm~1) are characteristic of C-H bonds on the aromatic rings.

e C-H Stretching (Aliphatic): Sharp bands appearing just below 3000 cm~1 (typically 2850-
2960 cm~1) correspond to the C-H stretching vibrations of the methyl group.
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e C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm~! region
are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds

within the fused aromatic system.

e C-H Bending: Bands in the fingerprint region (below 1500 cm~1) are associated with in-plane
and out-of-plane C-H bending vibrations, which are highly specific to the substitution pattern

of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for 6-Methylquinoxaline

Wavenumber (cm~2) Vibration Type Functional Group
3100-3020 C-H Stretch Aromatic Ring
2960-2850 C-H Stretch Methyl (CHs)
1650-1500 C=C and C=N Stretch Aromatic/Pyrazine Ring
1450-1370 C-H Bend Methyl (CHs)

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the
molecule's fragmentation pattern upon ionization, which aids in structural confirmation.

Electron lonization (El) is a standard technique for analyzing relatively small, volatile molecules
like 6-Methylquinoxaline. The sample is introduced into a high vacuum, vaporized, and
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

The mass spectrum is dominated by the molecular ion (M*) peak, which confirms the molecular

weight of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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